6-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
6-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-9-3-5-11-13(7-9)21-15(17-11)19-16-18-12-6-4-10(20-2)8-14(12)22-16/h4,6,8-9H,3,5,7H2,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRUUBCNQNKVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with appropriate reagents under controlled conditions. One common method involves the use of 2-mercaptoaniline and acid chlorides to form the benzothiazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
6-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : Estimated ~359.5 g/mol (based on structural analogs) .
- Solubility : Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrophobic tetrahydrobenzothiazole group and polar amine/methoxy substituents .
Key Findings:
Structural Modifications and Bioactivity: Methoxy vs. Bromo/Hydroxy: The methoxy group in the target compound and Compound 6 enhances electron-donating properties compared to bromo (electron-withdrawing) or hydroxy (polar, acidic) substituents. This may improve membrane permeability but reduce metabolic stability . In contrast, the naphthylmethyl group in Compound 6 may favor aromatic interactions in enzyme active sites .
Synthetic Challenges :
- The target compound’s synthesis likely requires stringent coupling conditions to link two benzothiazole units, whereas simpler analogs (e.g., 6-bromo or 6-hydroxy derivatives) are synthesized in fewer steps with higher yields .
- Derivatives with methylenedioxy groups (e.g., from ) demonstrate the feasibility of introducing fused oxygen-containing rings, which could be adapted for further functionalization of the target compound .
Biological Relevance :
- While biological data for the target compound are absent in the evidence, structurally related benzothiazoles exhibit diverse activities:
- Antimicrobial: 6-Substituted benzothiazoles (e.g., 6-pyridylthio analogs) inhibit Pseudomonas aeruginosa virulence factors .
- Antimitotic Activity : Compound 6 () shows potent microtubule disruption, highlighting the role of methoxy and bulky amine substituents in cytotoxicity .
Biological Activity
6-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of 6-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is with a molecular weight of 304.42 g/mol. Its structural features include methoxy and benzothiazole moieties that contribute to its biological activity.
Biological Activity Overview
Research has demonstrated that benzothiazole derivatives exhibit a variety of biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi. For instance, studies indicate that benzothiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Several benzothiazole derivatives have been evaluated for cytotoxicity against cancer cell lines. In particular, compounds with similar structures have demonstrated significant cytotoxic effects on human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells .
- Anti-inflammatory Effects : Benzothiazole derivatives are also noted for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .
Case Study 1: Anticancer Activity
A study conducted by Layek et al. (2019) evaluated the cytotoxic activity of various benzothiazole derivatives against MCF-7 and HCT-116 cell lines. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity. The presence of a methoxy group was particularly beneficial in increasing activity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, several benzothiazole derivatives were tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results showed that these compounds exhibited varying degrees of antibacterial activity, with some derivatives achieving over 90% inhibition of bacterial growth .
Research Findings Summary
| Activity Type | Compound Tested | Target Organism/Cell Line | Result |
|---|---|---|---|
| Anticancer | 6-Methoxy-N-(6-methyl... | MCF-7 | Significant cytotoxicity observed |
| HCT-116 | Enhanced activity with methoxy group | ||
| Antimicrobial | Various benzothiazoles | Staphylococcus aureus | >90% inhibition of growth |
| Escherichia coli | Varying degrees of antibacterial activity |
The biological activities of benzothiazole derivatives are often attributed to their ability to interact with biological receptors and enzymes. For example:
- Cytotoxicity may involve the induction of apoptosis in cancer cells through mechanisms that disrupt cellular signaling pathways.
- Antimicrobial activity is often linked to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Q & A
Q. Key Considerations :
- Catalysts (e.g., sodium hydroxide) and temperature control (reflux at 70–90°C) are critical for yield optimization .
Basic: How is structural characterization performed for this compound?
Answer:
A combination of spectroscopic and crystallographic methods is used:
X-ray Crystallography : Determines precise molecular geometry, including bond angles and hydrogen-bonding patterns (e.g., planar benzothiazole core with methoxy group torsion angles of ~0.72°) .
Spectroscopy :
- 1H/13C NMR : Identifies aromatic protons (δ 6.93–7.47 ppm) and methoxy groups (δ 3.81 ppm) .
- IR Spectroscopy : Detects NH stretches (~3389 cm⁻¹) and C=S vibrations (~2733 cm⁻¹) .
Mass Spectrometry : Confirms molecular weight (e.g., m/z 180 [M⁺] for the core structure) .
Basic: What biological activities have been reported for this compound?
Answer:
Preliminary studies suggest:
- Antimicrobial Activity : MIC values of 31.25 µg/mL against S. aureus .
- Anticancer Potential : Moderate inhibition of cancer cell lines (e.g., IC₅₀ ~50 µM in breast cancer models) .
- Neuroprotective Effects : Structural analogs (e.g., riluzole) show activity in amyotrophic lateral sclerosis models .
Q. Methodology :
- In vitro assays (e.g., broth microdilution for MIC, MTT for cytotoxicity) .
Advanced: How can synthesis yield be optimized for large-scale production?
Answer:
Key strategies include:
Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance coupling efficiency .
Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .
Flow Chemistry : Continuous reactors reduce reaction time and improve scalability .
DoE (Design of Experiments) : Statistical optimization of variables (temperature, pH) to maximize yield (>80%) .
Example : Using automated flow reactors reduced synthesis time by 40% compared to batch methods .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
Molecular Docking : Predict binding affinity to targets (e.g., 17β-HSD1 for anticancer activity) .
QSAR Models : Correlate substituent effects (e.g., methoxy vs. methylthio groups) with activity .
MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .
Case Study : Docking studies revealed that the methoxy group enhances hydrophobic interactions with enzyme active sites, guiding the synthesis of analogs with improved IC₅₀ values .
Advanced: How should researchers address contradictions in reported biological data?
Answer:
Standardize Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., CLSI guidelines for MIC) .
Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate results .
Meta-Analysis : Compare data across studies (e.g., MIC ranges of 31.25–125 µg/mL for S. aureus) to identify outliers .
Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture conditions .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Answer:
Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or fluorine) .
Biological Testing : Compare activities across analogs (see table below) :
| Compound | MIC (µg/mL, S. aureus) | IC₅₀ (µM, MCF-7) |
|---|---|---|
| 6-Methoxy derivative | 31.25 | 50 |
| 6-Ethoxy derivative | 62.5 | 75 |
| 6-Fluoro derivative | 125 | 100 |
Computational Analysis : Identify pharmacophores (e.g., benzothiazole core + methoxy group) critical for activity .
Advanced: How do environmental factors (pH, temperature) affect the stability of this compound?
Answer:
pH Stability : Degrades rapidly in acidic conditions (pH <3) via hydrolysis of the benzothiazole ring .
Thermal Stability : Stable up to 150°C (TGA data), but prolonged heating (>6 hours at 100°C) causes decomposition .
Light Sensitivity : UV exposure induces photodegradation; store in amber vials .
Mitigation : Use buffered solutions (pH 6–8) and inert atmospheres (N₂) during synthesis/storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
